14-Epiandrographolide, >=95% (LC/MS-ELSD)

Descripción general

Descripción

14-Epiandrographolide is a compound derived from the above-ground parts of Andrographis paniculata . It induces cell differentiation and can be used in the study of multiple sclerosis . It is also used as a farnesoid X receptor antagonist in the treatment of cholestatic liver and metabolic diseases .

Synthesis Analysis

A small library of 3,14,19-modified derivatives of andrographolide were synthesized and tested for their in vitro inhibitory activities to cancer cell growth and proliferation .Molecular Structure Analysis

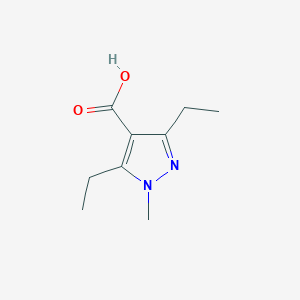

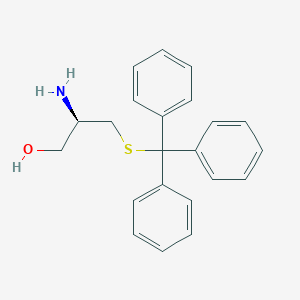

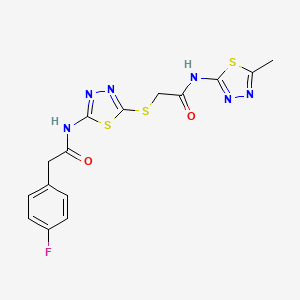

The molecular weight of 14-Epiandrographolide is 350.45 g/mol, and its molecular formula is C20H30O5 .Chemical Reactions Analysis

14-aryloxy analogues of andrographolide have shown potential activity against both Zika and Dengue viruses .Physical And Chemical Properties Analysis

14-Epiandrographolide is a solid substance . It has a molecular weight of 350.45 g/mol and a molecular formula of C20H30O5 .Aplicaciones Científicas De Investigación

Platelet Activating Factor Antagonism

14-Deoxyandrographolide, a derivative closely related to 14-Epiandrographolide, has shown potential as a platelet activating factor (PAF) antagonist in bovine neutrophils. This labdane diterpene, isolated from Andrographis paniculata, demonstrates a capability to reduce extracellular acidification rate and intracellular alkalinization in a dose-dependent manner. Its antagonistic activity, likely due to calcium channel blocking properties, suggests potential applications in modulating PAF-mediated processes in immune responses (Burgos et al., 2005).

Spermicidal Activity

Another significant application of derivatives of 14-Epiandrographolide is in the realm of contraception. Specifically, 14-Deoxyandrographolide has been evaluated for its sperm-immobilizing activity. This compound was found to have a minimum effective concentration (MEC) of 200 mg/ml, showcasing a potent spermicidal activity comparable to nonoxynol-9, a commonly used spermicidal agent. The evaluation of its contraceptive efficacy through intrauterine application in rats followed by mating showed promising results, suggesting its potential as a non-detergent type spermicidal agent (Kumar et al., 2009).

Combinatorial Chemistry

The structure of 14-deoxyandrographolide serves as a novel scaffold for the generation of combinatorial libraries in pharmaceutical research. This approach allows for the exploration of a wide range of structural diversities, enhancing the potential for discovering new therapeutic agents. By employing solid-phase methods, researchers can efficiently synthesize a diverse array of derivatives, opening new avenues in drug discovery and development (Biabani et al., 2001).

Mecanismo De Acción

Target of Action

The primary targets of this compound, also known as 14-Epiandrographolide, are multiple cellular targets in the inflammatory signal transduction pathways . It has been shown to suppress inflammation cytokine expression including TNF-α, IL-1β and IL-6 .

Mode of Action

14-Epiandrographolide interacts with its targets by inhibiting their function. It has been demonstrated to inhibit TNF-α and IL-1β production in cell-based assays . It also inhibits the nuclear export of viral ribonucleoprotein (vRNP) complexes during cell replication .

Biochemical Pathways

14-Epiandrographolide affects several biochemical pathways. It regulates the viral entry stage, gene replication, and the formation of mature functional proteins . It also acts on many inflammation-related signaling pathways .

Pharmacokinetics

It is known that the compound is derived from the above-ground parts of andrographis paniculata . More research is needed to fully understand its absorption, distribution, metabolism, and excretion properties.

Result of Action

The molecular and cellular effects of 14-Epiandrographolide’s action include the inhibition of viral infections and the suppression of inflammation cytokine expression . It has been shown to strongly inhibit H5N1 replication by reducing nucleoprotein (NP) mRNA, NP, and NS1 proteins .

Análisis Bioquímico

Biochemical Properties

14-Epiandrographolide is a diterpene analog of Andrographolide . It is an NF-κB inhibitor and antiviral agent

Cellular Effects

Given its role as an NF-κB inhibitor , it may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

As an NF-κB inhibitor , it likely exerts its effects at the molecular level by binding to NF-κB or associated proteins, thereby inhibiting the activation of NF-κB and altering gene expression.

Metabolic Pathways

Given its role as a farnesoid X receptor antagonist , it may interact with enzymes or cofactors involved in bile acid synthesis and metabolism.

Propiedades

IUPAC Name |

(3E,4R)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O5/c1-12-4-7-16-19(2,9-8-17(23)20(16,3)11-21)14(12)6-5-13-15(22)10-25-18(13)24/h5,14-17,21-23H,1,4,6-11H2,2-3H3/b13-5+/t14-,15+,16+,17-,19+,20+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOJKULTULYSRAS-NPWGMBKGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C(C1CCC(=C)C2CC=C3C(COC3=O)O)(C)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2C/C=C/3\[C@H](COC3=O)O)(C)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1-Bis(4-chlorophenyl)-2-[(4-chlorophenyl)sulfinyl]-1-ethanol](/img/structure/B2974733.png)

![8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one;hydrochloride](/img/structure/B2974744.png)

![N-(3,5-dichlorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2974750.png)